Lipophilicity (XLogP3) Differentiation: 343374-51-6 vs. N-Phenyl Analog
The target compound (CID 1481088) shows a computed XLogP3 of 5.0, compared to 3.9 for the direct N-phenyl analog (CID 1481087), a difference of +1.1 log units [1][2]. This increase is driven by the two additional chlorine atoms on the carbamate phenyl ring. In the isoxazole carbamate NaV1.7 blocker series, lipophilicity changes of this magnitude (ΔclogP > 0.5) were shown to significantly impact in vitro ADME properties, including metabolic stability in liver microsomes [3].
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 5.0 (PubChem, CID 1481088) |
| Comparator Or Baseline | XLogP3 = 3.9 (N-phenyl analog, PubChem CID 1481087) |
| Quantified Difference | ΔXLogP3 = +1.1 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07) |
Why This Matters
A 1.1 log unit increase in XLogP3 alters predicted membrane permeability and nonspecific protein binding; users pursuing consistent ADME profiles in a series cannot substitute CID 1481087 for 343374-51-6 without adjusting for lipophilicity-driven changes.
- [1] PubChem Compound Summary, CID 1481088. Computed XLogP3: 5.0. https://pubchem.ncbi.nlm.nih.gov/compound/1481088 (accessed 2026-04-28). View Source
- [2] PubChem Compound Summary, CID 1481087. Computed XLogP3: 3.9. https://pubchem.ncbi.nlm.nih.gov/compound/1481087 (accessed 2026-04-28). View Source
- [3] Macsari I, et al. Bioorg Med Chem Lett. 2011;21(13):3871-3876. Reports lipophilicity-ADME relationships in phenylisoxazole carbamates; carbamate ring substitution markedly affects metabolic stability. View Source
